1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine core. The sulfonyl groups are then introduced through sulfonylation reactions using appropriate sulfonyl chlorides and reaction conditions such as elevated temperatures and the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives or other oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperidine positions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced forms of the compound, and substituted piperidine derivatives.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine has found applications in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The piperidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
1-(5-Chlorothiophen-2-yl)propene-2-sulfonyl chloride
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine
Uniqueness: 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine is unique due to its specific combination of sulfonyl groups and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S3/c1-10(2)9-21(16,17)11-4-3-7-15(8-11)22(18,19)13-6-5-12(14)20-13/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTPVIIUKQDTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.